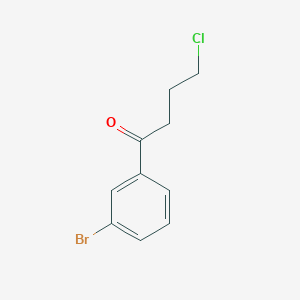

1-(3-Bromophenyl)-4-chloro-1-oxobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

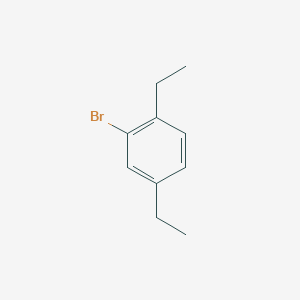

Synthesis Analysis

The synthesis of halogenated compounds is a topic of interest in the field of organic chemistry. Paper describes a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates containing halogenated alkynes as substrates. This method demonstrates the potential for regioselective synthesis of complex halogenated structures, which could be relevant for the synthesis of 1-(3-Bromophenyl)-4-chloro-1-oxobutane. Additionally, paper discusses the synthesis of a surfactant containing a bromophenyl group using a copper-catalyzed cross-coupling reaction, which could be adapted for the synthesis of related bromophenyl compounds.

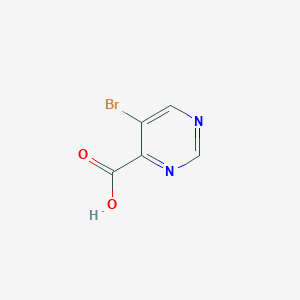

Molecular Structure Analysis

The molecular structure of halogenated compounds can be quite complex, as seen in paper , which details the crystal structure of a bromo-chloro-nitro-buta-1,3-diene derivative. The paper provides information on the crystallographic parameters and conformation of the molecule, which could be useful when considering the molecular structure of 1-(3-Bromophenyl)-4-chloro-1-oxobutane. Similarly, paper describes the structure of a photodimer containing chlorophenyl groups, which could offer insights into the behavior of chlorinated aromatic compounds.

Chemical Reactions Analysis

The reactivity of halogenated compounds is a subject of significant interest. Paper mentions that the synthesized dienes can participate in Diels-Alder and cross-coupling reactions, which are important transformations in organic synthesis. This suggests that 1-(3-Bromophenyl)-4-chloro-1-oxobutane may also undergo similar reactions. Paper illustrates radical-type reactivity in a dibora-diphosphoniocyclobutane derivative, indicating that halogenated compounds can exhibit diverse reactivity patterns.

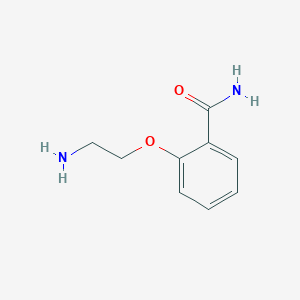

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by their molecular structure. Paper provides a detailed analysis of a bromophenyl compound using spectroscopic techniques and density functional theory, which could be applied to predict the properties of 1-(3-Bromophenyl)-4-chloro-1-oxobutane. The paper also discusses the thermal properties of the compound, which are important for understanding its stability and reactivity. Paper explores the surfactant properties of a bromophenyl compound, which could be relevant if 1-(3-Bromophenyl)-4-chloro-1-oxobutane exhibits similar behavior.

Applications De Recherche Scientifique

-

Pharmacokinetics and Metabolite Identification

- Field : Pharmacology

- Application : This study focuses on the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites .

- Methods : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

- Results : The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . A total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .

-

Synthesis and Biological Activity

- Field : Organic Chemistry

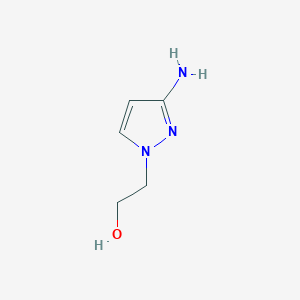

- Application : This research relates to the synthesis, structure determination, DFT studies, and use of a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety .

- Methods : The novel β-ketoenol-pyrazole was synthesized, characterized, and its structure was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .

- Results : The synthesized compound was screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains, showing a moderate activity with an inhibition percentage of 46% .

-

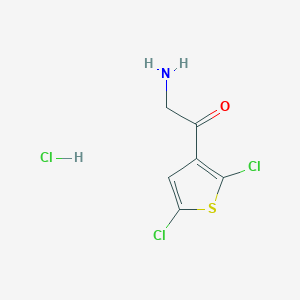

Anticancer Activity

- Field : Medicinal Chemistry

- Application : This study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .

- Methods : The methods used in this study are not specified in the search results .

- Results : The results of this study are not specified in the search results .

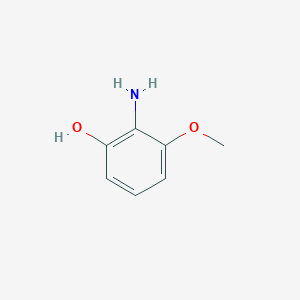

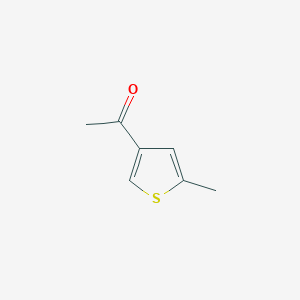

- Enzyme Inhibition

- Field : Biochemistry

- Application : 3-bromophenol, a compound similar to the one you’re interested in, has the ability to inhibit the activity of enzymes .

- Methods : It is possible to make 3-bromophenyl ester from this substance by undergoing a reaction with benzoyl chloride in the presence of triethylamine, which acts as a catalyst .

- Results : The results of this study are not specified in the search results .

-

Pharmacokinetic Study and Metabolite Identification

- Field : Pharmaceuticals

- Application : This study focuses on the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites .

- Methods : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

- Results : The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . A total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .

-

Synthesis, Crystal Structure, DFT Studies and Biological Activity

- Field : BMC Chemistry

- Application : This research relates to the first synthesis, the structure determination, the DFT studies and the use of a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety .

- Methods : A novel β-ketoenol-pyrazole has been synthesized, well characterized and its structure was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .

- Results : The synthesized compound, screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains, shows a moderate activity with an inhibition percentage of 46% .

Propriétés

IUPAC Name |

1-(3-bromophenyl)-4-chlorobutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCQFQSAPFTAFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615703 |

Source

|

| Record name | 1-(3-Bromophenyl)-4-chlorobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)-4-chlorobutan-1-one | |

CAS RN |

494863-34-2 |

Source

|

| Record name | 1-(3-Bromophenyl)-4-chlorobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)